molecular formula C15H20N2O3 B7545841 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone

1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone

Cat. No. B7545841
M. Wt: 276.33 g/mol
InChI Key: JFWFKSFYDXXLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been shown to have potent biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell receptor signaling and proliferation in B-cell malignancies. Additionally, TAK-659 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, making it an attractive candidate for drug development. However, one of the limitations of using TAK-659 is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone in scientific research. One direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Another direction is the use of TAK-659 in combination with other drugs to enhance its efficacy. Additionally, TAK-659 can be used as a tool compound to study the role of BTK in various diseases.

Synthesis Methods

The synthesis of 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone involves a multi-step process. The starting material for the synthesis is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate, which is further reacted with ethyl chloroformate to form the final product, 1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone.

Scientific Research Applications

1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone has been extensively used in scientific research due to its ability to inhibit BTK. BTK is an enzyme that plays a crucial role in B-cell receptor signaling and is a therapeutic target for various diseases, including B-cell malignancies and autoimmune diseases. TAK-659 has been shown to be a potent and selective inhibitor of BTK, making it an attractive candidate for drug development.

properties

IUPAC Name

1-[4-(3-methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-4-5-13(10-14(11)20-3)15(19)17-8-6-16(7-9-17)12(2)18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFKSFYDXXLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone

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